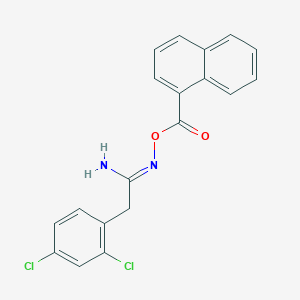![molecular formula C12H8ClNO3S B5747255 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5747255.png)
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid, also known as Tolfenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used to reduce pain and inflammation. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. Tolfenamic acid is a member of the fenamate class of NSAIDs and has been found to have a unique mechanism of action.
Wirkmechanismus
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in pain and inflammation. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid specifically inhibits the activity of COX-2 enzymes, which are involved in inflammation. By inhibiting COX-2 activity, tolfenamic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has also been found to have antitumor activity and has been studied for its potential use in cancer treatment. Additionally, tolfenamic acid has been found to have antimicrobial activity and has been studied for its potential use as an antibiotic.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has several advantages for lab experiments. It is a relatively inexpensive drug and is widely available. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using tolfenamic acid in lab experiments. It has been found to have some toxicity, particularly at high doses. Additionally, tolfenamic acid has been found to have some side effects, such as gastrointestinal disturbances.
Zukünftige Richtungen
There are several future directions for research on tolfenamic acid. One potential area of research is the use of tolfenamic acid in cancer treatment. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been found to have antitumor activity, and further research may reveal its potential as a cancer treatment. Another area of research is the use of tolfenamic acid as an antibiotic. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been found to have antimicrobial activity, and further research may reveal its potential as an antibiotic. Additionally, further research may be conducted on the toxicity and side effects of tolfenamic acid, with the goal of developing safer and more effective NSAIDs.
Synthesemethoden
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid can be synthesized through a series of chemical reactions. The first step involves the conversion of 2-thiophenecarboxylic acid to 2-thiophenecarbonyl chloride. This is followed by the reaction of 2-thiophenecarbonyl chloride with 5-amino-2-chlorobenzoic acid to form 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid. The final step involves the purification and isolation of the tolfenamic acid product.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid acid has also been shown to have antitumor activity and has been studied for its potential use in cancer treatment. Additionally, tolfenamic acid has been found to have antimicrobial activity and has been studied for its potential use as an antibiotic.
Eigenschaften
IUPAC Name |
5-chloro-2-(thiophene-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-7-3-4-9(8(6-7)12(16)17)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVUHYOQYXNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
![4-{[3-(2-furyl)-2-methyl-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5747194.png)
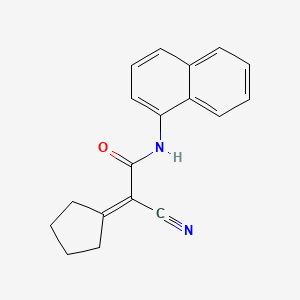

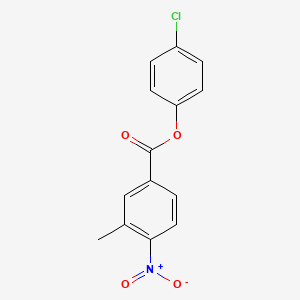

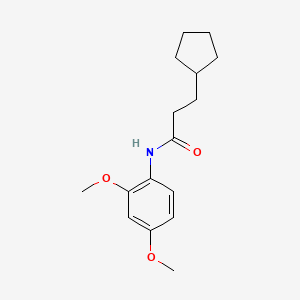
![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)
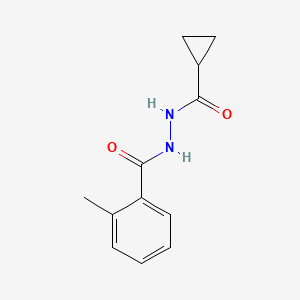
![3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)
